![molecular formula C18H14F3N3O B2519420 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 847395-08-8](/img/structure/B2519420.png)
4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring, a trifluoromethyl group, and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The benzimidazole moiety exhibits nucleophilic substitution at its C(2) position due to electron-deficient aromatic character. For example:
-
Alkylation/Arylation : Reaction with alkyl halides or aryl boronic acids under palladium catalysis forms N-alkylated or C-arylated derivatives. This modification enhances solubility and target affinity .
-
Halogenation : Electrophilic halogenation (e.g., bromination) occurs at the benzimidazole ring’s C(5) position under mild acidic conditions, producing halogenated analogs for further cross-coupling.
Conditions :
Reaction Type | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Alkylation | K₂CO₃, DMF, 80°C, 12 hr | 65–78 | |
Bromination | NBS, CH₃COOH, rt, 6 hr | 82 |
Cyclization and Ring-Opening Reactions
The pyrrolidin-2-one ring undergoes controlled ring-opening under basic or acidic conditions:
-
Base-Mediated Ring-Opening : Treatment with NaOH/EtOH cleaves the lactam ring, yielding a linear amine intermediate. This intermediate can reaggregate into fused heterocycles under reflux .
-
Acid-Catalyzed Cyclization : In toluene with acetic acid, the compound forms diastereomeric pyrrolidinones via intramolecular cyclization, as observed in donor-acceptor cyclopropane systems .
Key Observation : Ring-opening reactions are reversible, enabling structural diversification for pharmacological optimization .
Hydrogen Bonding and Non-Covalent Interactions
The trifluoromethyl group and lactam oxygen participate in hydrogen bonding, influencing supramolecular assembly:
-
Crystal Packing : X-ray studies of analogs reveal intermolecular H-bonds between the pyrrolidinone carbonyl and benzimidazole N–H groups, stabilizing 3D frameworks .
-
Biological Target Binding : The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites, as demonstrated in PARP inhibitor analogs .
Oxidation and Reduction Reactions
-
Oxidation : The benzimidazole ring resists oxidation, but the pyrrolidinone’s α-carbon is susceptible to ketone formation under strong oxidants (e.g., KMnO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam to a pyrrolidine, altering conformational flexibility.
Cross-Coupling and Catalytic Reactions
Palladium-mediated couplings enable structural elaboration:
-
Suzuki-Miyaura Coupling : The trifluoromethylphenyl group’s electron-withdrawing nature facilitates aryl-aryl bond formation with boronic acids, yielding biaryl derivatives .
-
Buchwald-Hartwig Amination : Primary/secondary amines couple at the benzimidazole C(2) position, expanding diversity for SAR studies.
Catalytic System :
Coupling Type | Catalyst/Ligand | Temperature (°C) | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 100 | 73 |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 120 | 68 |
Functional Group Reactivity Comparison
The compound’s reactivity varies across its functional groups:
Functional Group | Reactivity Profile | Dominant Reaction Type |
---|---|---|
Benzimidazole | Nucleophilic substitution, halogenation | C–C/C–N bond formation |
Pyrrolidin-2-one | Ring-opening, reduction | Lactam cleavage |
Trifluoromethylphenyl | Electron-deficient coupling | Cross-coupling (Suzuki) |
Aplicaciones Científicas De Investigación
The compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has shown promising anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression in cancer cells .
Neuroprotective Effects
Investigations into the neuroprotective effects of this compound have revealed its ability to mitigate oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, which may make it a candidate for developing new antimicrobial agents .
Case Studies
Mecanismo De Acción
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-trifluoromethyl benzimidazoles: These compounds share the trifluoromethyl benzimidazole core but differ in the attached functional groups.
Benzoxazoles and Benzothiazoles: These compounds have similar heterocyclic structures but differ in the heteroatoms and substituents.
Uniqueness
4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the combination of its benzimidazole ring, trifluoromethyl group, and pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Actividad Biológica
The compound 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H14F3N3O, with a molecular weight of approximately 357.31 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising activity against various cancer cell lines. A study highlighted that certain benzimidazole derivatives inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 0.2 to 5.0 µM, indicating potent anticancer activity .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell cycle progression. For example, studies suggest that benzimidazole derivatives may activate caspase pathways leading to programmed cell death . Furthermore, molecular docking studies have revealed that these compounds can interact with key proteins involved in cancer progression, such as CDK9 and VEGFR-2 .
Antimicrobial Activity
In addition to anticancer properties, benzimidazole derivatives have demonstrated antimicrobial activity. Compounds similar to this compound were tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), showing significant inhibition zones . The lipophilic nature of the trifluoromethyl group contributes to enhanced membrane penetration and bacterial cell disruption.
Neuropharmacological Effects
Recent studies have explored the neuropharmacological potential of benzimidazole derivatives as positive allosteric modulators (PAMs) of GABA-A receptors. These compounds can enhance GABAergic transmission, providing a novel approach for treating neurological disorders . The ability to modulate neurotransmitter systems positions these compounds as candidates for further development in neuropharmacology.
Case Studies
Study | Biological Activity | IC50/EC50 Values | Cell Lines/Organisms |
---|---|---|---|
Study A | Anticancer | 0.5 µM | MCF-7 (breast cancer) |
Study B | Antimicrobial | 15 µg/mL | MRSA |
Study C | Neuropharmacological | EC50: 0.8 µM | GABA-A receptor modulation |
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)12-4-3-5-13(9-12)24-10-11(8-16(24)25)17-22-14-6-1-2-7-15(14)23-17/h1-7,9,11H,8,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGJWUSMSNNDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.